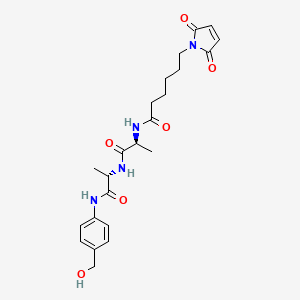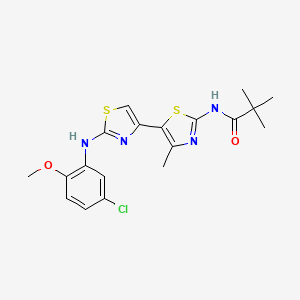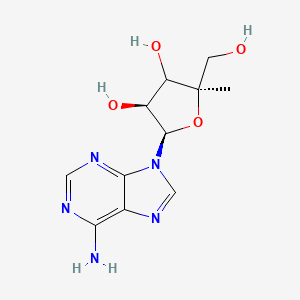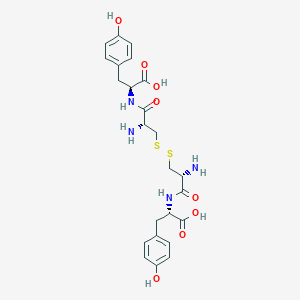
(H-Cys-Tyr-OH)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (H-Cys-Tyr-OH)2 is a polypeptide that can be identified through peptide screening. It is composed of two cysteine-tyrosine dipeptides linked by a disulfide bond. This compound has a molecular weight of 566.65 and a chemical formula of C24H30N4O8S2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (H-Cys-Tyr-OH)2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the formation of the disulfide bond between the cysteine residues to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves the use of high-throughput screening and optimization of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(H-Cys-Tyr-OH)2 undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Modified peptides with substituted amino or hydroxyl groups.
科学的研究の応用
(H-Cys-Tyr-OH)2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in protein interaction studies and functional analysis.
Medicine: Investigated for its potential therapeutic properties and as a drug development tool.
Industry: Utilized in the development of peptide-based products and technologies
作用機序
The mechanism of action of (H-Cys-Tyr-OH)2 involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate protein-protein interactions and influence various biological pathways. The disulfide bond plays a crucial role in stabilizing the peptide structure and facilitating its biological activity .
類似化合物との比較
Similar Compounds
(H-Cys-Gly-OH)2: A similar polypeptide with glycine instead of tyrosine.
(H-Cys-Phe-OH)2: A similar polypeptide with phenylalanine instead of tyrosine.
Uniqueness
(H-Cys-Tyr-OH)2 is unique due to the presence of tyrosine, which imparts specific chemical and biological properties. The hydroxyl group on the tyrosine residue allows for additional hydrogen bonding and interactions, enhancing the compound’s stability and activity .
特性
分子式 |
C24H30N4O8S2 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H30N4O8S2/c25-17(21(31)27-19(23(33)34)9-13-1-5-15(29)6-2-13)11-37-38-12-18(26)22(32)28-20(24(35)36)10-14-3-7-16(30)8-4-14/h1-8,17-20,29-30H,9-12,25-26H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36)/t17-,18-,19-,20-/m0/s1 |
InChIキー |
ZZWGDFPODQWICQ-MUGJNUQGSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


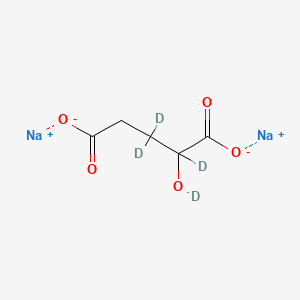
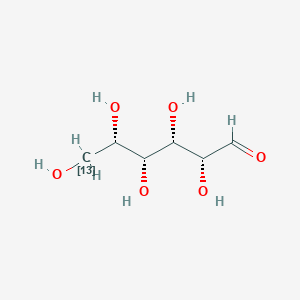
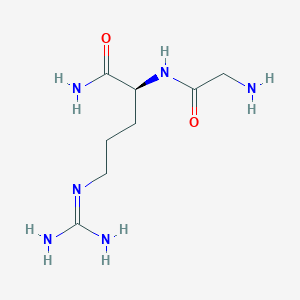
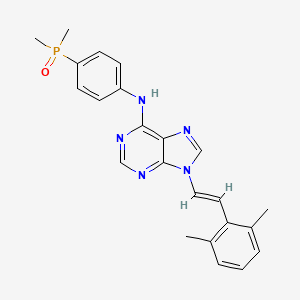
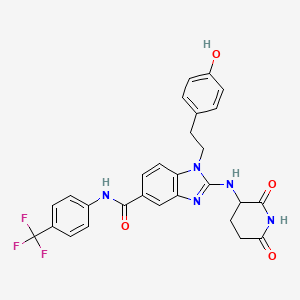
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
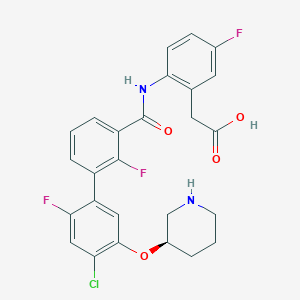
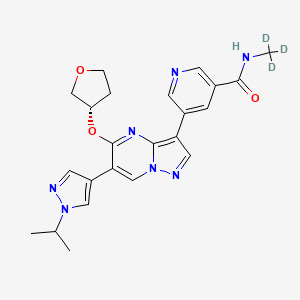

![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
